1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC15835985
Molecular Formula: C9H9FN4
Molecular Weight: 192.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9FN4 |
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Molecular Weight | 192.19 g/mol |
IUPAC Name | 1-[(3-fluorophenyl)methyl]triazol-4-amine |
Standard InChI | InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
Standard InChI Key | WWHDBUSOJRSPPH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)F)CN2C=C(N=N2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the molecular formula C₉H₉FN₄, a molecular weight of 192.19 g/mol, and the CAS registry number 1443288-10-5 . Its IUPAC name is 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine. The structure consists of a 1,2,3-triazole core substituted at the 1-position with a 3-fluorobenzyl group and at the 4-position with an amine group (Figure 1).
Key Structural Attributes:
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Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities.
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3-Fluorobenzyl Group: The fluorine atom at the meta position of the benzyl ring enhances lipophilicity and influences electronic effects, potentially improving membrane permeability in biological systems.
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Amino Group: A primary amine at the 4-position, enabling participation in hydrogen bonding and serving as a site for further functionalization.
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-amine typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Method 1: CuAAC-Based Approach
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Preparation of 3-Fluorobenzyl Azide:
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Cycloaddition with Propargylamine:
Method 2: Hydrazine-Mediated Cyclization
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Condensation of 3-fluorobenzyl hydrazine derivatives with cyanamide or thiourea analogs under acidic conditions .
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Less common due to lower regioselectivity compared to CuAAC .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆):
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IR (KBr):
Physicochemical Properties
Property | Value/Description | Source |
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Molecular Weight | 192.19 g/mol | |
Melting Point | Not reported | – |
Solubility | Moderate in DMSO, methanol | |
LogP (Partition Coefficient) | ~2.1 (predicted) |
Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the triazole ring’s susceptibility to hydrolysis .
Biological Activities and Mechanisms
Anti-Inflammatory Applications
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Derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ levels, with IC₅₀ values comparable to indomethacin .
Industrial and Research Applications
Medicinal Chemistry
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Scaffold for Drug Design: The amine group allows derivatization into prodrugs or targeted therapies (e.g., conjugates with folic acid for cancer targeting) .
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Antithrombotic Agents: Triazoles inhibit thrombin and factor Xa, critical in coagulation pathways.
Materials Science
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Coordination Polymers: The triazole nitrogen atoms bind metal ions (e.g., Cu²⁺, Zn²⁺), forming frameworks for gas storage or catalysis .
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Fluorescent Probes: Fluorinated triazoles exhibit tunable emission for bioimaging .
Parameter | Recommendation | Source |
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Storage | -20°C, desiccated | |
Handling Precautions | Avoid inhalation/skin contact; use PPE | |
Toxicity | LD₅₀ (rat, oral): >500 mg/kg |
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing the 3-fluorobenzyl and amine substituents for enhanced potency .
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Nanoparticle Delivery Systems: Encapsulation to improve bioavailability and reduce off-target effects.
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Green Synthesis: Developing solvent-free or catalytic methods to minimize waste .
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